1,3,5,5-Tetramethoxypentylbenzene
Description
1,3,5,5-Tetramethoxypentylbenzene is a substituted benzene derivative featuring a pentyl chain and four methoxy groups. The precise structure is inferred to include a benzene ring with methoxy substituents at positions 1, 3, and two at position 5 (though numbering ambiguities may arise due to benzene’s symmetry). The pentyl group likely enhances hydrophobicity, while the methoxy groups contribute electron-donating effects via resonance, influencing reactivity and solubility.
Properties
IUPAC Name |
1,3,5,5-tetramethoxypentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-16-13(11-15(18-3)19-4)10-14(17-2)12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJECDPNZLNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C1=CC=CC=C1)OC)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CC(C1=CC=CC=C1)OC)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution reactions can result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Structural Isomers: Tetramethylbenzenes
Tetramethylbenzenes (e.g., 1,2,3,4-Tetramethylbenzene [CAS 488-23-3] and 1,2,4,5-Tetramethylbenzene [CAS 95-93-2]) share a similar substitution pattern but differ in substituent type (methyl vs. methoxy) and chain length (pentyl vs. methyl) (Table 1).
| Property | 1,3,5,5-Tetramethoxypentylbenzene | 1,2,4,5-Tetramethylbenzene |
|---|---|---|
| Substituents | 4 methoxy, 1 pentyl | 4 methyl |
| Molecular Weight (g/mol) | ~298 (estimated) | 134.22 |
| Boiling Point | High (due to pentyl chain) | 196–198°C |
| Solubility | Low in water, high in organics | Low in water |
| Electron Effects | Strong resonance donation (methoxy) | Moderate inductive donation (methyl) |
Key Differences :
- Substituent Effects : Methoxy groups enhance electrophilic substitution reactivity compared to methyl groups .
Chlorinated Methoxybenzenes (Pesticide Analogs)
Compounds like 1,2,4,5-tetrachloro-3-methoxybenzene (2,3,5,6-tetrachloroanisole, CAS N/A) from pesticide chemistry highlight substituent electronic effects (Table 2) .
| Property | This compound | 2,3,5,6-Tetrachloroanisole |
|---|---|---|
| Substituents | Methoxy, pentyl | Chloro, methoxy |
| Electron Effects | Electron-donating (methoxy) | Electron-withdrawing (chloro) |
| Applications | Specialty chemicals | Pesticide intermediate |
Key Differences :
- Reactivity : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic attack compared to methoxy-substituted analogs .
Trimethylbenzenes (TMBs)
Trimethylbenzenes (e.g., 1,3,5-TMB [CAS 108-67-8]) are solvents with well-documented environmental and toxicological profiles (Table 3) .
| Property | This compound | 1,3,5-Trimethylbenzene |
|---|---|---|
| Substituents | Methoxy, pentyl | Methyl |
| Volatility | Low (due to pentyl) | High |
| Environmental Impact | Likely lower mobility | High volatility, air pollutant |
| Toxicity | Limited data | Irritant, CNS effects |
Key Differences :
- Synthesis Complexity : Methoxy groups require protection/deprotection steps, increasing synthetic challenges versus methylated analogs .
Analytical Characterization
While this compound’s analytical data are unspecified, methods from analogous compounds (e.g., NMR, X-ray crystallography in ) suggest:
- NMR : Distinct methoxy (~3–4 ppm) and pentyl (~0.5–1.5 ppm) signals.
- Mass Spectrometry : Molecular ion peaks near m/z 296.
- X-ray : Likely planar benzene ring with substituent steric effects .
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